molecular formula C24H19F3N8O B10764223 1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

Cat. No.: B10764223
M. Wt: 492.5 g/mol
InChI Key: ZQFBVJBAWLZLOM-UHFFFAOYSA-N
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Description

SB 706504 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study its effects on inflammatory gene expression, particularly in the context of chronic obstructive pulmonary disease (COPD). The chemical structure of SB 706504 is characterized by the presence of a pyrido[2,3-d]pyrimidin-2-yl group, which is crucial for its inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 706504 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin-2-yl core. This core is then functionalized with various substituents to achieve the desired inhibitory activity. The key steps include:

Industrial Production Methods: While specific industrial production methods for SB 706504 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as cyclization, substitution, and functional group transformations. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: SB 706504 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

    Cyclization Reactions: Typically involve the use of strong acids or bases to facilitate ring closure.

    Substitution Reactions: Often employ halogenated reagents and catalysts to introduce specific functional groups.

    Functional Group Transformations:

Major Products: The major product of the synthesis is SB 706504 itself, characterized by its potent inhibitory activity against p38 MAPK. The purity and yield of the final product are critical for its effectiveness in research applications .

Scientific Research Applications

SB 706504 has a wide range of applications in scientific research, including:

Mechanism of Action

SB 706504 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the regulation of inflammatory responses. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets of SB 706504 include various isoforms of p38 MAPK, such as p38 alpha and p38 beta .

Comparison with Similar Compounds

Uniqueness of SB 706504: SB 706504 is unique due to its specific chemical structure, which confers high potency and selectivity for p38 MAPK. Its ability to inhibit lipopolysaccharide-stimulated inflammatory gene expression in macrophages makes it particularly valuable in the study of inflammatory diseases such as COPD .

Properties

Molecular Formula

C24H19F3N8O

Molecular Weight

492.5 g/mol

IUPAC Name

1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

InChI

InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34)

InChI Key

ZQFBVJBAWLZLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F

Origin of Product

United States

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